Efavirenz 1-Desamine-1-oxy
Description
Properties
Molecular Formula |
C₁₄H₈ClF₃O₃ |
|---|---|
Molecular Weight |
316.66 |
Synonyms |
6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one |
Origin of Product |
United States |
Synthetic Methodologies for Efavirenz 1 Desamine 1 Oxy
Retrosynthetic Analysis and Design for Efavirenz 1-Desamine-1-oxy Synthesis
A retrosynthetic analysis of this compound begins with the disconnection of the carbamate (B1207046) functionality within the benzoxazinone (B8607429) ring. This reveals a key amino alcohol intermediate. This intermediate possesses the critical trifluoromethyl-substituted quaternary stereocenter. Further disconnection of the amino alcohol points to a trifluoromethyl ketone and a cyclopropyl (B3062369) acetylide as the primary starting materials. This approach allows for the strategic planning of the forward synthesis, focusing on the crucial steps of stereoselective carbon-carbon bond formation and subsequent cyclization to form the heterocyclic ring.
The synthesis of Efavirenz and its analogs has been a subject of extensive research, with various pathways developed to improve efficiency and stereoselectivity. nih.govjuniperpublishers.com The core challenge often lies in the construction of the quaternary carbon center with the correct stereochemistry. seu.edu
Development and Optimization of Novel Chemical Synthesis Routes
The development of synthetic routes for Efavirenz analogs is driven by the need for efficiency, cost-effectiveness, and sustainability.
Exploration of Precursor Chemistry and Reaction Conditions
The synthesis of the key amino alcohol intermediate is a critical step. One established method involves the enantioselective addition of a lithium cyclopropyl acetylide to a protected ketoaniline precursor. acs.org The choice of protecting group for the aniline (B41778) nitrogen is crucial to prevent side reactions and to be easily removable in a later step.
Alternative approaches have explored metal-free catalytic processes for the synthesis of Efavirenz, which could be adapted for its 1-Desamine-1-oxy analog. scilit.com The cyclization of the amino alcohol to form the benzoxazinone ring is typically achieved using a carbonylating agent. While toxic reagents like phosgene (B1210022) were used initially, safer and more economical alternatives such as carbonyldiimidazole, diphenylcarbonate, and even urea (B33335) have been successfully employed. google.comresearchgate.net
| Reaction Step | Key Reagents/Catalysts | Typical Yield | Reference |
|---|---|---|---|
| Enantioselective Acetylide Addition | Lithium cyclopropyl acetylide, (1R,2S)-N-pyrrolidinylnorephedrine | High | acs.org |
| Cyclization | Carbonyldiimidazole | 92-98% | google.com |
| Cyclization | Diphenylcarbonate | Variable | google.com |
| Cyclization | Urea | Economical | researchgate.net |
Strategies for Stereoselective Synthesis
The stereochemistry at the C4 position of the benzoxazinone ring is crucial for the biological activity of Efavirenz and its analogs. The primary strategy for achieving high enantioselectivity is the use of a chiral ligand or catalyst during the addition of the cyclopropyl acetylide to the ketone precursor. acs.orgrsc.org The use of chiral auxiliaries is another potential strategy, although this often requires additional steps for attachment and removal.
Organocatalysis has emerged as a powerful tool for enantioselective transformations, and its application in the synthesis of Efavirenz has been demonstrated. nih.govscilit.com These methods offer the advantage of avoiding heavy metals, which can be beneficial from both an environmental and a product purity perspective.
Application of Sustainable and Green Chemistry Principles in Synthesis
Efforts to develop greener synthetic routes for Efavirenz and its analogs are ongoing. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and developing catalytic processes that can be run under milder conditions. nih.gov The use of flow chemistry has also been explored to improve the safety and efficiency of certain reaction steps. nih.gov The replacement of hazardous reagents like n-butyllithium with safer alternatives is a key consideration in greening the synthesis. seu.edu
Advanced Isolation and Purification Techniques for Synthetic this compound
The purification of the final product and key intermediates is essential to ensure high purity. Common techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and good recovery. google.com
Chromatography: Various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), can be used for purification. nih.govresearchgate.net HPLC is also a primary method for assessing the purity of the final compound. nih.gov
| Technique | Purpose | Reference |
|---|---|---|
| Crystallization | Final product purification | google.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification in biological matrices | nih.gov |
Advanced Analytical Characterization of Efavirenz 1 Desamine 1 Oxy
Chromatographic Separation and Detection Techniques
Gas Chromatography (GC) Applications for Volatile Analogs (if applicable)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Efavirenz and its analogs, including Efavirenz 1-Desamine-1-oxy, are generally considered non-volatile due to their molecular weight and polar functional groups, GC applications may be relevant in specific contexts. fda.gov For instance, GC-Mass Spectrometry (GC-MS) has been successfully employed for the determination of Efavirenz in plasma samples, demonstrating the feasibility of analyzing these compounds under specific derivatization or high-temperature conditions. nih.gov
However, for routine analysis of this compound, High-Performance Liquid Chromatography (HPLC) is generally the preferred method due to the compound's low volatility. GC analysis would likely require derivatization to increase the volatility of the analyte, a step that can introduce complexity and potential for analytical errors. Should a volatile impurity or a specific volatile degradation product of this compound be of interest, a dedicated GC or GC-MS method would need to be developed and validated.
A study on Efavirenz interference in urine screening immunoassays for tetrahydrocannabinol (THC) utilized GC-MS for confirmatory testing, highlighting its role in providing specificity. nih.gov This underscores the potential of GC-MS in specialized applications involving Efavirenz-related compounds.
Chiral Chromatography for Enantiomeric Resolution and Purity Assessment
Efavirenz possesses a single chiral center, and its therapeutic activity is specific to the (S)-enantiomer. asianpubs.org The (R)-enantiomer is considered an unwanted impurity. Given that this compound is a close structural analog, it is crucial to assess its enantiomeric purity. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for this purpose. sapub.orgnih.gov
Various studies have detailed the development of robust chiral HPLC methods for the enantioseparation of Efavirenz. These methods typically employ chiral stationary phases (CSPs) to achieve resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. asianpubs.orgnih.gov
A rapid isocratic chiral Ultra Performance Liquid Chromatography (UPLC) method has been developed for separating the enantiomers of Efavirenz using a Chiracel OD-H column. sapub.org Another study utilized a Lux Amylose-2 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. asianpubs.org These established methods for Efavirenz provide a strong foundation for developing a specific chiral HPLC or UPLC method for the enantiomeric purity assessment of this compound.
Table 1: Exemplary Chiral HPLC Method Parameters for Efavirenz Enantiomers
| Parameter | Condition 1 sapub.org | Condition 2 asianpubs.org |
| Column | Chiracel OD-H (250 mm x 4.6 mm, 5 µm) | Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10 v/v) | 0.1% Formic acid in water: Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 252 nm |
| Column Temperature | 30°C | 25°C |
X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals can be obtained)
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, obtaining a single-crystal X-ray structure would definitively confirm its molecular connectivity, conformation, and stereochemistry.
While no specific X-ray crystallographic data for this compound is publicly available, extensive research has been conducted on the solid-state properties of Efavirenz, which exists in multiple polymorphic forms. cbg-meb.nlscielo.br X-ray diffraction (XRD) has been instrumental in characterizing these polymorphs and in studying the crystallinity of Efavirenz in various formulations. researchgate.netresearchgate.net
The primary challenge in this analysis is the ability to grow single crystals of sufficient size and quality. The process of obtaining suitable crystals of this compound would involve screening various solvents and crystallization conditions. If successful, the resulting crystallographic data would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is critical for understanding the compound's physical properties and for computational modeling studies.
For instance, a joint X-ray/neutron crystallographic study of HIV-1 protease with an inhibitor provided detailed insights into hydrogen bonding networks, which could be similarly valuable for understanding the interactions of this compound. nih.gov
Establishing Reference Standards and Purity Criteria for Research Materials
The availability of a well-characterized reference standard is a prerequisite for any quantitative analytical work. For this compound, establishing a reference standard would involve its synthesis and subsequent purification to a high degree of chemical and enantiomeric purity. researchgate.net
The purity of this reference material would need to be rigorously assessed using a combination of analytical techniques, including:
HPLC: To determine the purity and identify any related substance impurities.
Chiral HPLC: To quantify the enantiomeric excess.
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via High-Resolution Mass Spectrometry). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Elemental Analysis: To independently verify the elemental composition.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the presence of residual solvents and to characterize its thermal properties.
Once a batch of this compound is fully characterized and deemed suitable, it can be established as a primary reference standard. Purity criteria for research-grade materials would then be defined based on the levels of acceptable impurities. These criteria are essential for ensuring the reliability and reproducibility of research findings. Commercial suppliers of this compound provide it as a research chemical, and a certificate of analysis typically accompanies the product, detailing its purity and other relevant data. lgcstandards.comscbt.com
Enzymatic and Biochemical Formation Pathways of Efavirenz 1 Desamine 1 Oxy in Vitro and Mechanistic Focus
Investigation of Enzyme Systems Potentially Involved in Efavirenz Biogenesis
The primary enzymes responsible for the metabolism of Efavirenz are isoforms of the Cytochrome P450 family, predominantly located in the liver. drugbank.com
Cytochrome P450 2B6 (CYP2B6): This is the principal enzyme responsible for the major metabolic pathway of Efavirenz: 8-hydroxylation. nih.govnih.govpharmgkb.org The formation of 8-hydroxyefavirenz (B1664214) is the rate-limiting step in Efavirenz clearance. nih.gov CYP2B6 is also the main enzyme that further metabolizes 8-hydroxyefavirenz to the secondary metabolite, 8,14-dihydroxyefavirenz. pharmgkb.orgunivmed.orgresearchgate.net The activity of CYP2B6 is highly variable among individuals due to genetic polymorphisms, which can significantly impact Efavirenz plasma concentrations. nih.govoup.comdovepress.com
Cytochrome P450 2A6 (CYP2A6): CYP2A6 is the main catalyst for the formation of 7-hydroxyefavirenz (B1416612), a minor metabolic pathway. nih.govpharmgkb.orgasm.org Some studies suggest that CYP2A6 may also contribute to a lesser extent to 8-hydroxylation. nih.govpharmgkb.org
Other Cytochrome P450 Isoforms: While CYP2B6 and CYP2A6 are the primary players, other isoforms such as CYP3A4, CYP3A5, and CYP1A2 have been shown to play a minor role in Efavirenz metabolism. pharmgkb.orgunivmed.orgeuropa.euscielo.br Efavirenz itself can act as an inducer of CYP3A4 and CYP2B6. pharmgkb.orgunivmed.orgrjppd.org
UDP-Glucuronosyltransferases (UGTs): Following hydroxylation by CYP enzymes, the resulting metabolites undergo phase II conjugation, primarily glucuronidation, facilitated by various UGT isoforms, such as UGT2B7. pharmgkb.orgoup.com This process increases their water solubility and facilitates excretion. pharmgkb.org
In Vitro Metabolic Studies Using Recombinant Enzymes, Subcellular Fractions, or Cell-Free Systems
The roles of the aforementioned enzymes have been confirmed through numerous in vitro studies.
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for metabolism studies as they contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs. clinicaltrials.gov Studies using pooled HLMs have shown that 8-hydroxylation accounts for approximately 77.5% of Efavirenz's initial metabolism, while 7-hydroxylation accounts for the remaining 22.5%. nih.govpharmgkb.orgresearchgate.net These systems have been crucial for determining the kinetics of metabolite formation and for inhibition studies. asm.orgpharmgkb.org For instance, experiments with HLMs demonstrated that the formation of 8-hydroxyefavirenz follows Michaelis-Menten kinetics. asm.org
Recombinant Enzymes: The specific contribution of individual CYP isoforms has been elucidated using recombinant systems where a single CYP enzyme is expressed. Experiments with expressed CYP2B6 confirmed it as the main catalyst for 8-hydroxylation, while expressed CYP2A6 was shown to be responsible for 7-hydroxylation. nih.govasm.org These studies also revealed that other isoforms like CYP1A2, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 can form 8-hydroxyefavirenz, but at much lower rates than CYP2B6. nih.govresearchgate.net
Cell-Based Systems: Studies using primary cultures of mouse brain cells (neurons, astrocytes, and microglia) have shown that microglia are capable of metabolizing Efavirenz to 8-hydroxyefavirenz, indicating that metabolic activity can occur outside the liver, albeit to a lesser extent. nih.gov
The table below summarizes key findings from in vitro experiments on Efavirenz metabolism.
| In Vitro System | Precursor | Metabolite(s) Formed | Key Enzyme(s) Involved | Reference |
| Human Liver Microsomes (HLMs) | Efavirenz | 7-hydroxyefavirenz, 8-hydroxyefavirenz | CYP2A6, CYP2B6 | nih.govpharmgkb.orgresearchgate.net |
| Human Liver Microsomes (HLMs) | 8-hydroxyefavirenz | 8,14-dihydroxyefavirenz | CYP2B6 | researchgate.net |
| Recombinant CYP2B6 | Efavirenz | 8-hydroxyefavirenz | CYP2B6 | nih.govnih.gov |
| Recombinant CYP2A6 | Efavirenz | 7-hydroxyefavirenz, 8-hydroxyefavirenz | CYP2A6 | nih.gov |
| Mouse Microglia Culture | Efavirenz | 8-hydroxyefavirenz | Not specified | nih.gov |
Identification of Precursor Molecules and Elucidation of Enzymatic Reaction Mechanisms
The biogenesis of Efavirenz metabolites is a sequential process.
Precursor Molecule: The parent drug, Efavirenz , is the initial precursor for all primary metabolites. drugbank.com
Primary Metabolites as Precursors: The primary hydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz , serve as precursors for secondary metabolites. pharmgkb.orgresearchgate.net In vitro studies have shown that incubating these primary metabolites in HLM systems leads to the formation of novel dihydroxylated products, primarily catalyzed by CYP2B6. pharmgkb.orgresearchgate.net
Reaction Mechanism: The formation of hydroxylated metabolites is an oxidative reaction. The CYP catalytic cycle involves the activation of molecular oxygen, leading to the insertion of one oxygen atom into the Efavirenz molecule, a characteristic monooxygenase reaction. For example, a biomimetic oxidation of Efavirenz using a nonheme iron complex has been shown to mimic the CYP-mediated activity, yielding 7-hydroxyefavirenz and 8-hydroxyefavirenz. rsc.org
Comparative Biochemical Studies of Analog Formation Across Different In Vitro Biological Systems
Metabolic profiles can differ across various biological systems and species.
Species Differences: In vitro studies using liver microsomes from different species (human, mouse, macaque) have demonstrated that while the formation of 8-hydroxyefavirenz from Efavirenz occurs in all three, the rate of formation is significantly lower in brain microsomes compared to liver microsomes. nih.gov Furthermore, some metabolic pathways are species-specific; for instance, the sulfation of 8-hydroxyefavirenz is observed in several species but not in humans. scielo.br
Enantioselectivity: Efavirenz is administered as the (S)-enantiomer. In vitro studies with CYP2B6 have shown high enantioselectivity, with the metabolism of the (S)-enantiomer being much more rapid (approximately 10-fold) than that of the (R)-enantiomer. nih.gov
Isotopic Labeling Strategies for Metabolite Pathway Delineation
Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and quantify metabolic activity.
Deuterium (B1214612) Labeling: Stable isotope labeling kinetics (SILK) studies using deuterated water (heavy water) have been employed to measure changes in the activity of specific enzymes in vivo. nih.govnih.gov By monitoring the incorporation of deuterium into metabolites like 24-hydroxycholesterol, researchers can assess the in vivo activity of enzymes like CYP46A1, which can be modulated by Efavirenz. nih.govnih.gov Although these specific studies focused on cholesterol metabolism, the SILK methodology is a key strategy for delineating metabolic pathways and quantifying their rates.
Labeled Compounds for Research: Commercially available deuterium-labeled Efavirenz (e.g., rac Efavirenz-[d5]) serves as a crucial tool for metabolic research, allowing for precise quantification in complex biological matrices and detailed pathway analysis.
Mechanistic Studies of Efavirenz 1 Desamine 1 Oxy Interactions in Vitro and in Silico Focus
Evaluation of Efavirenz 1-Desamine-1-oxy as an Enzymatic Substrate or Inhibitor (e.g., in vitro kinetic studies)
To determine the potential role of this compound in drug-drug interactions, its interaction with key drug-metabolizing enzymes would be evaluated. Efavirenz itself is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and to a lesser extent CYP3A4, and is also a substrate for UDP-glucuronosyltransferases (UGTs), such as UGT2B7. researchgate.netclinpgx.orgiu.edu
An investigation into this compound would involve:
Substrate Potential: The compound would be incubated with human liver microsomes or recombinant human CYP and UGT enzymes to identify which enzymes are capable of metabolizing it. The formation of metabolites would be monitored using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For the parent compound Efavirenz, this approach identified 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz (B1416612) as the major primary metabolites. nih.govnih.gov
Inhibition Potential: The ability of this compound to inhibit the activity of major CYP and UGT isoforms would be assessed. This involves co-incubating the compound with known enzyme-specific substrates and measuring the change in metabolite formation. Efavirenz has been shown to inhibit several UGTs, including UGT1A1, UGT1A4, and UGT1A9, which could lead to pharmacokinetic interactions with co-administered drugs. nih.govnih.gov Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) would be determined to quantify the inhibitory potency.
A hypothetical data table for such kinetic studies is presented below.
| Enzyme | Probe Substrate | This compound Activity | Kinetic Parameter | Value (Hypothetical) |
| CYP2B6 | Bupropion | Substrate / Inhibitor | Km or Ki | e.g., 15 µM |
| CYP3A4 | Midazolam | Substrate / Inhibitor | Km or Ki | e.g., 25 µM |
| UGT2B7 | Zidovudine | Substrate / Inhibitor | Km or Ki | e.g., 30 µM |
Molecular Modeling and Computational Chemistry Approaches for Interaction Prediction
In silico methods are crucial for predicting and understanding the interactions of new chemical entities like this compound at a molecular level. These studies provide insights that complement and guide in vitro experiments.
Molecular Docking and Dynamics Simulations with Enzyme Models
To visualize and analyze the binding of this compound, molecular docking simulations would be performed using crystal structures of relevant enzymes, such as CYP2B6 or HIV-1 RT. rcsb.org Docking studies predict the preferred binding pose and estimate the binding affinity. For Efavirenz, docking has been used to understand its binding mode in the non-nucleoside inhibitor binding pocket of HIV-1 RT. nih.govnih.gov
Molecular dynamics (MD) simulations would then be used to study the stability of the predicted protein-ligand complex over time. MD simulations can reveal conformational changes in both the ligand and the enzyme upon binding, providing a more dynamic picture of the interaction. pku.edu.cn This would help to understand, for instance, why Efavirenz is a potent inhibitor and whether this compound retains, loses, or enhances this activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to investigate the electronic properties of this compound. dntb.gov.uaresearchgate.net These calculations can determine the molecule's electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and the reactivity of different sites within the molecule. nih.gov This information is vital for predicting its metabolic fate (i.e., which sites are most susceptible to oxidative attack by CYP enzymes) and for understanding the nature of its interactions (e.g., electrostatic, van der Waals) with amino acid residues in an enzyme's active site. nih.gov
Assessment of Chemical Stability and Reactivity of this compound in Defined Biochemical Buffers
The chemical stability of a compound is a critical parameter. Stability studies for this compound would be conducted under various conditions to identify potential degradation pathways. This typically involves incubating the compound in a range of biochemical buffers (e.g., phosphate-buffered saline at different pH values) and at different temperatures. nih.gov
The stability of the parent drug, Efavirenz, has been studied, revealing its degradation pathways under stress conditions like acid, base, and oxidation. nih.gov Similar studies on this compound would use HPLC or LC-MS to monitor the decrease in the parent compound concentration and the emergence of degradation products over time. This is particularly important as some metabolites of Efavirenz have been reported to be unstable under common laboratory storage and sample preparation conditions. nih.gov The results would be crucial for designing appropriate formulations and for ensuring the accuracy of analytical methods.
A hypothetical stability profile is shown in the table below.
| Condition | Buffer | pH | Temperature | Half-life (t1/2) (Hypothetical) |
| Acidic | Citrate-Phosphate | 3.0 | 37°C | e.g., 48 hours |
| Neutral | Phosphate-Buffered Saline | 7.4 | 37°C | e.g., > 200 hours |
| Basic | Tris-HCl | 9.0 | 37°C | e.g., 72 hours |
Future Research Trajectories and Unaddressed Questions for Efavirenz 1 Desamine 1 Oxy
Exploration of Undiscovered or Minor Biotransformation Pathways
The metabolism of Efavirenz is complex, predominantly occurring via cytochrome P450 (CYP) enzymes to form hydroxylated metabolites, which are then subject to glucuronidation. nih.gov The primary pathways involve hydroxylation at the 7 and 8 positions. nih.gov However, minor pathways exist and represent a significant area for future investigation, particularly concerning the N-1 position of the benzoxazinone (B8607429) ring.
One known minor pathway is the direct conjugation of the parent drug with glucuronic acid at the N-1 position to form Efavirenz-N-glucuronide, a reaction catalyzed by the enzyme UGT2B7. nih.govclinpgx.org The formation rate of this N-glucuronide shows considerable variability among individuals, suggesting a genetic or environmental influence that is not fully understood. clinpgx.org
Future research should focus on identifying other potential biotransformations at this site. For instance, the formation of an N-oxide metabolite is a plausible but currently undocumented pathway. Furthermore, the potential for the formation of a reactive EFV-quinone-imine intermediate through oxidation has been suggested, which could have toxicological implications. researchgate.net A comprehensive exploration of these minor pathways is crucial for a complete understanding of Efavirenz's disposition and to predict the metabolic fate of new analogs modified at this position.
Table 1: Known and Hypothetical Biotransformation Pathways at the Efavirenz N-1 Position
| Pathway | Mediating Enzyme (Family) | Status | Research Focus |
|---|---|---|---|
| N-Glucuronidation | UGT2B7 | Known Minor Pathway | Understanding inter-individual variability; role in drug-drug interactions. |
| N-Oxidation | Cytochrome P450 (CYP) | Hypothetical | Identification of the metabolite and responsible CYP isozymes; assessing its biological activity. |
| Oxidative Deamination | Monoamine Oxidase (MAO) | Hypothetical | Investigating the potential for this pathway and its contribution to overall clearance. |
| Quinone-imine Formation | Cytochrome P450 (CYP) | Hypothetical | Detecting this highly reactive intermediate; understanding its potential for covalent binding and toxicity. |
Development of Ultra-Sensitive Analytical Platforms for Environmental or Trace-Level Detection
The detection and quantification of Efavirenz and its primary metabolites in biological matrices are well-established, typically employing techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, the detection of undiscovered, minor, or transient metabolites, such as those potentially formed at the N-1 position, requires the development of new, ultra-sensitive analytical platforms.
These future platforms must be capable of detecting compounds at trace levels (ng/L or lower), particularly in complex environmental samples like wastewater, where Efavirenz and its metabolites have been detected. researchgate.net The presence of these compounds in the environment raises questions about their persistence and potential ecological impact. High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques could enable the identification of novel metabolites without the need for pre-existing reference standards. semanticscholar.org
Table 2: Comparison of Current and Future Analytical Platform Requirements
| Feature | Current Platforms (e.g., HPLC, LC-MS/MS) | Future Ultra-Sensitive Platforms (e.g., HRMS) |
|---|---|---|
| Limit of Quantification (LOQ) | µg/L to ng/L range | Sub-ng/L to pg/L range |
| Primary Application | Clinical pharmacokinetic studies | Environmental trace analysis, discovery of minor metabolites |
| Selectivity | High (targeted analysis) | Very High (untargeted and suspect screening) |
| Identification Power | Reliant on reference standards | Capable of identifying unknown compounds via fragmentation patterns |
Integration of Multi-Omics Technologies for Deeper Understanding of Analog Processing
A deeper understanding of how Efavirenz and its analogs are processed can be achieved through the integration of multi-omics technologies. Proteomics can be used to identify and quantify the abundance of specific drug-metabolizing enzymes (CYPs and UGTs) in various tissues, including the liver and brain. nih.gov This is critical because metabolism can be tissue- and even cell-type specific; for instance, studies in mice have shown that microglia are capable of metabolizing Efavirenz to 8-hydroxyefavirenz (B1664214). nih.gov
Metabolomics, particularly untargeted approaches, can provide a comprehensive snapshot of all metabolites present in a biological sample. nih.govmdpi.com By comparing the metabolomes of individuals or cell cultures exposed to Efavirenz or its analogs, researchers can identify novel biotransformation products. Integrating proteomic data (which enzymes are present) with metabolomic data (which metabolites are formed) can create a powerful model to predict the metabolic fate of new analogs, including those modified at the 1-position.
Table 3: A Multi-Omics Workflow for Analog Metabolism Research
| Step | Technology | Objective | Expected Outcome |
|---|---|---|---|
| 1. Enzyme Profiling | Targeted/Untargeted Proteomics | Identify and quantify metabolizing enzymes (CYPs, UGTs) in relevant tissues (e.g., liver, brain microsomes). | A map of the enzymatic machinery available for drug metabolism. |
| 2. Metabolite Discovery | Untargeted Metabolomics (HRMS) | Screen biological samples (plasma, urine, cell culture media) for all possible metabolites of the analog. | Identification of known and novel metabolites, including those from minor pathways. |
| 3. Data Integration | Systems Biology & Bioinformatics | Correlate enzyme expression levels with metabolite profiles. | A comprehensive model linking specific enzymes to specific metabolic pathways for the analog. |
| 4. Pathway Validation | In Vitro Enzyme Assays | Confirm the role of specific enzymes in the formation of newly discovered metabolites using recombinant enzymes. | Mechanistic understanding of the analog's biotransformation. |
Design and Synthesis of Further Efavirenz 1-Desamine-1-oxy Analogs for Structure-Function Research
The synthesis of novel analogs is essential for probing structure-activity relationships (SAR) and structure-function relationships (SFR). researchgate.net While much of the analog research for Efavirenz has focused on replacing the cyclopropylacetylene (B33242) side chain, modifications to the benzoxazinone core are a logical next step. nih.govseu.edu
Table 4: Potential N-1 Position Analogs and Their Research Purpose
| Analog Modification | Synthetic Strategy | Primary Research Question |
|---|---|---|
| N-Oxide | Oxidation of the parent compound | How does N-oxidation affect metabolic stability and biological activity? |
| N-Methylation | Alkylation of the N-1 position | Does a small alkyl group at N-1 alter the binding affinity or resistance profile? |
| 1-Oxa Analog ("1-Desamine-1-oxy") | Multi-step synthesis involving ring closure with an oxygen-containing precursor | What is the functional role of the N-1 atom in reverse transcriptase binding and inhibition? |
| N-Acylation | Acylation of the N-1 position | Can acyl groups be used to create prodrugs with altered pharmacokinetic properties? |
Elucidation of Non-Clinical Biological Roles or Fate in Environmental Systems (if relevant)
The increasing detection of pharmaceuticals in the environment necessitates research into their non-clinical biological roles and environmental fate. researchgate.net Efavirenz and its metabolites are excreted and can enter aquatic systems through wastewater. researchgate.net An urgent and unaddressed question is how these compounds, and any future analogs, behave in these ecosystems.
Future research must focus on several key areas. First, the environmental persistence of these compounds needs to be determined, including their susceptibility to biodegradation and photolysis. Second, their potential for bioaccumulation in aquatic organisms should be assessed. Finally, the ecotoxicology of these compounds must be investigated to understand if they exert any non-clinical biological effects on non-target organisms. Answering these questions is vital for a complete environmental risk assessment of Efavirenz and its next-generation analogs.
Table 5: Key Questions in the Environmental Fate of Efavirenz Analogs
| Research Area | Key Unaddressed Questions |
|---|
| Persistence & Degradation | - What are the primary degradation pathways (biotic/abiotic) in aquatic environments?
Q & A
Basic Research Questions
Q. How should experimental designs account for genetic polymorphisms influencing Efavirenz 1-Desamine-1-oxy metabolism?
- Methodological Answer : Incorporate genotyping for CYP2B6 516G>T and CYP2A6 polymorphisms into study protocols, as these enzymes govern Efavirenz metabolism. Use plasma and cerebrospinal fluid (CSF) sampling to quantify parent drug and metabolites (e.g., 8-hydroxy-efavirenz). Include multivariate analyses to adjust for covariates like weight, gender, and drug-drug interactions . For reproducibility, document allele frequencies and linkage disequilibrium patterns in study populations .
Q. What validated tools are recommended for assessing neuropsychiatric effects of this compound in clinical trials?
- Methodological Answer : Use standardized neurocognitive batteries (e.g., Colour Trails Test, CTT) and the Global Deficit Score (GDS) to quantify CNS toxicity. Pair these with CSF:plasma ratios of efavirenz and its metabolites to correlate pharmacokinetic-pharmacodynamic relationships. Ensure blinding of assessors to reduce bias .
Q. How can researchers ensure reproducibility of pharmacokinetic data for this compound?
- Methodological Answer : Follow CONSORT-EHEALTH guidelines by publishing raw data, assay protocols (e.g., HPLC conditions), and detailed inclusion/exclusion criteria. Use failure-rate models to analyze dose-response relationships and provide open-access supplementary materials for replication .
Advanced Research Questions
Q. How can contradictory findings on this compound’s neurotoxicity mechanisms be resolved?
- Methodological Answer : Conduct in vitro neuronal cell models to isolate CYP2B6- and CYP2A6-mediated metabolic pathways. Compare metabolite concentrations (e.g., 8-hydroxy-efavirenz) with mitochondrial toxicity assays. Use metabolomic profiling to identify novel neurotoxic intermediates and validate findings in CSF samples from slow vs. extensive metabolizers .
Q. What strategies mitigate heterogeneity in real-world data (RWD) studies on this compound efficacy?
- Methodological Answer : Apply propensity score matching to adjust for confounding variables (e.g., adherence, comorbidities). Validate RWD sources (e.g., electronic health records) against clinical trial databases. Use sensitivity analyses to assess robustness of associations between drug levels and virologic failure .
Q. How should dose optimization algorithms account for pharmacogenomic variability in this compound dosing?
- Methodological Answer : Develop partial least squares (PLS) regression models integrating CYP2B6 516G>T genotype, weight, and gender. For G/T heterozygotes, stratify dosing by gender (e.g., 400 mg/day for females <62 kg) and validate thresholds using receiver operating characteristic (ROC) curves .
Data Management and Ethical Considerations
Q. What frameworks ensure ethical recruitment of vulnerable populations in this compound studies?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design protocols. For HIV-positive cohorts, obtain waivers for identifiable data linkage and ensure informed consent processes address stigma and privacy risks .
Q. How can researchers address conflicting evidence on this compound’s association with suicidal ideation?
- Methodological Answer : Perform meta-analyses of prospective cohorts (e.g., D:A:D study) using random-effects models to quantify risk ratios. Stratify by baseline depression status and concurrent ART regimens. Report adverse events per FDA MedDRA guidelines to standardize terminology .
Tables for Key Data
| Variable | Impact on Efavirenz PK/PD | Methodological Consideration |
|---|---|---|
| CYP2B6 516G>T (T/T genotype) | ↑ Plasma efavirenz levels, ↑ neurotoxicity risk | Dose adjustment to 200 mg/day |
| CYP2A6*48A/C | ↑ CSF 8-hydroxy-efavirenz:efavirenz ratio | Include in CNS toxicity models |
| Weight <62 kg (female) | ↑ Risk of supratherapeutic levels in G/T carriers | Gender-stratified dosing algorithms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
